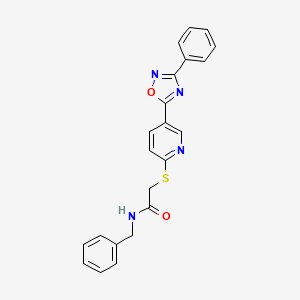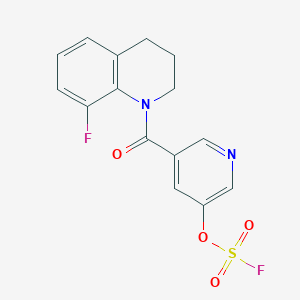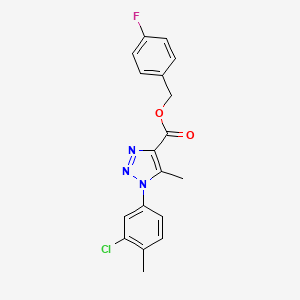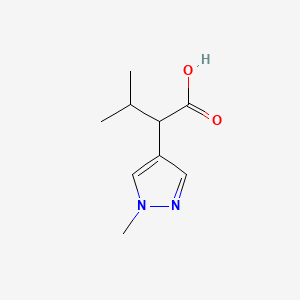![molecular formula C29H25N5O6 B2967142 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 894932-16-2](/img/no-structure.png)
2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Quinazoline and oxadiazole derivatives have been synthesized through various methods, providing insights into their structural and chemical properties. For instance, reactions involving anthranilamide with isocyanates have led to the synthesis of dihydro-oxazoloquinazolin-ones, showcasing a facile method for creating these compounds (Chern et al., 1988). Similarly, a novel series of quinoxaline-oxadiazole hybrids have been designed and evaluated for antimicrobial and antiprotozoal activities, indicating their potential in developing new therapeutic agents (Patel et al., 2017).
Biological Applications
The biological activities of these compounds are significant, with studies showing their potential in analgesic, anti-inflammatory, and antimicrobial applications. For example, novel 1,3,4-oxadiazole derivatives linked to quinazolin-4-one rings have been synthesized and shown to possess potent analgesic and anti-inflammatory activities (Dewangan et al., 2016). Additionally, certain quinazolinone-oxadiazole conjugates have demonstrated remarkable cytotoxic activity against cancer cell lines, suggesting their utility in cancer research (Hassanzadeh et al., 2019).
Chemical Sensor Applications
Quinazoline derivatives have also been explored for their applications in chemical sensing. A study involving an electrochemical sensor based on a quinazolinone derivative has shown promising results in the simultaneous determination of various compounds, indicating its potential in analytical chemistry (Karimi-Maleh et al., 2014).
Propriétés
| 894932-16-2 | |
Formule moléculaire |
C29H25N5O6 |
Poids moléculaire |
539.548 |
Nom IUPAC |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C29H25N5O6/c1-17(2)18-8-10-20(11-9-18)30-25(35)14-33-22-13-24-23(38-16-39-24)12-21(22)28(36)34(29(33)37)15-26-31-27(32-40-26)19-6-4-3-5-7-19/h3-13,17H,14-16H2,1-2H3,(H,30,35) |
Clé InChI |
OVOHIUIHCANOLL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2967060.png)
![4-{2-[(2-anilino-2-oxoethyl)thio]-1H-imidazol-1-yl}-N-(2-fluorobenzyl)benzamide](/img/structure/B2967061.png)

![3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2967065.png)
![6-(4-Fluorophenyl)-2-{[1-(furan-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2967068.png)


![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2967074.png)

![2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2967079.png)
![2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide](/img/structure/B2967080.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2967081.png)
